molecular formula C13H18N2O B1593960 N-Cyclohexyl-N'-phenylurea CAS No. 886-59-9

N-Cyclohexyl-N'-phenylurea

Cat. No. B1593960
CAS RN: 886-59-9
M. Wt: 218.29 g/mol
InChI Key: WPLYTRWMCWBZEN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-phenylurea (NCHP) is an important synthetic compound used in a variety of scientific research applications. It is a cyclic urea compound containing a phenyl group and a cyclohexyl group. It is a versatile compound that can be used in a variety of laboratory experiments and research applications. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other chemicals. It is also used in the development of new drugs and treatments.

Scientific Research Applications

1. Bioremediation and Environmental Fate

  • Bioremediation Technology: N-Phenylurea compounds, such as diuron, a closely related herbicide, have been a focus of research due to their environmental persistence and toxicity. Enhanced bioremediation technologies using microbial consortia show promise in achieving complete mineralization of such compounds in soil systems, reducing their environmental impact (Villaverde et al., 2012).
  • Degradation and Environmental Impact: Studies on the environmental fate of phenylurea herbicides highlight their extensive use and frequent detection in soil and water. Understanding their degradation pathways, including microbial metabolism, is crucial for managing their environmental effects (Hussain et al., 2015).

2. Phytoremediation

  • Plant Tolerance and Detoxification: Research on transgenic plants expressing genes like CYP1A2 has shown increased tolerance and detoxification of phenylurea herbicides. This approach could offer a viable method for phytoremediation, allowing plants to better withstand and degrade these herbicides in the environment (Azab et al., 2018).

3. Analytical Chemistry

  • Detection in Water Samples: The development of methods like dispersive liquid-liquid microextraction, combined with HPLC-photodiode array detection, facilitates the efficient determination of phenylurea herbicides in water samples. Such techniques are crucial for monitoring environmental contamination (Saraji & Tansazan, 2009).

4. Medicinal Chemistry

  • Antithrombotic Properties: Certain N-phenylurea derivatives, such as N-(1-cyanocyclohexyl)-N-hydroxy-N'-phenylurea, have been found to have antithrombotic effects, suggesting their potential application in medical treatments (Camehn & Rehse, 2000).

5. Corrosion Inhibition

  • Inhibition of Metal Corrosion: N-cyclohexyl-N'-phenyl thiourea derivatives have been shown to be effective in inhibiting the corrosion of metals like steel in acidic environments. This suggests their potential use in industrial applications to protect metal surfaces from corrosion (Shetty & Shetty, 2017).

6. Photocatalysis

  • Hydrogen Evolution in Photocatalysis: The integration of phenylurea in the polymerization of carbon nitride photocatalysts has been found to improve the photocatalytic activity for hydrogen evolution, showing potential for energy applications (Zhang & Wang, 2013).

properties

IUPAC Name

1-cyclohexyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLYTRWMCWBZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877268
Record name 3-phenyl-1-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N'-phenylurea

CAS RN

886-59-9
Record name N-Cyclohexyl-N'-phenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-N'-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5.26 g (0.02 mole) of(2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine is dissolved in 300 ml of benzene. 2.38 g (0.02 mole) of phenylisocyanate were added. Slight heating was observed as well as the appearance of a solid. It was heated under reflux for 1 hour. After cooling, it was filtered and the product was recrystallized in ethanol. Melting point 164° C.
[Compound]
Name
of(2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.0 g cyclohexylamine and 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml aceton, under stirring. The reaction mixture was stirred for 80 minutes at room temperature, then diluted with 150 ml water. The precipitated solid product was cooled, filtered, washed with water and dried. 1.0 g 1-phenyl-3-cyclohexylurea was obtained with a melting point of from 182° to 184° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DF Gavin, WJ Schnabel, EH Kober… - The Journal of Organic …, 1967 - ACS Publications
… N-Cyclohexyl-N'-phenylurea with Phosgene.—No crystalline product resulted from the reaction of N-cyclohexylN'-phenylurea … the reaction of N-cyclohexylN'-phenylurea with phosgene. …
Number of citations: 22 pubs.acs.org
ME Stack, K Hollman, N Mladenov, B Harper… - Environmental …, 2023 - Elsevier
… N′-diphenylurea, and N-cyclohexyl-N′-phenylurea as abundant compounds in the leachates… N,N′-diphenylurea and N-cyclohexyl-N′-phenylurea are associated with deformities in …
Number of citations: 1 www.sciencedirect.com
LL Tolstikova, YS Danilevich, BA Shainyan - Russian Journal of Organic …, 2019 - Springer
… Compound 5 underwent hydrolysis to N-cyclohexyl-N′-phenylurea during chromatographic isolation. Previously described N-cyclohexyltrifluoromethanesulfonamide (4) [10] was quan…
Number of citations: 1 link.springer.com
M Okano, Y It\=, T Sh\={o} no, R Oda - … of the Chemical Society of Japan, 1963 - journal.csj.jp
The reactions of isocyanides with alkyl hypochlorite, N-bromoamides, and hydroxylamine have been investigated. Cyclohexyl and phenyl isocyanides give t-butyl carbamates (…
Number of citations: 15 www.journal.csj.jp
JH Boyer, PJA Frints - The Journal of Organic Chemistry, 1970 - ACS Publications
… Quantitative hydrolysis with 2 N hydrochloric acid gave N-cyclohexyl-N 'phenylurea, mp and … 170 mg (0.7 mmol),7.8%, mp and mmp 180-181.5 of N-cyclohexyl-N'-phenylurea, ir and nmr …
Number of citations: 15 pubs.acs.org
HG Khorana - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The neutral fraction from the reaction mentioned above was a mixture of N-cyclohexyl-N’-phenylurea and (N-cyclohexylcarbamy1)glycine anilide, C,H1,*NH*CO*NH*CH,*CO.NHPh, …
Number of citations: 57 pubs.rsc.org
B Seiwert, P Klöckner, S Wagner… - Analytical and bioanalytical …, 2020 - Springer
… 24), and N-cyclohexyl-N′-phenylurea (no. 20) were detected here, in agreement with their recent … to be aniline and thus a transformation product of N-cyclohexyl-N′-phenylurea [15]. …
Number of citations: 61 link.springer.com
TF Severson, MH Goodrow, C Morisseau… - Insect biochemistry and …, 2002 - Elsevier
… with six-membered planar aromatic rings as in N-cyclohexyl-N′-phenylurea or N, N′-… single concentration by 7–9, N-cyclohexyl-N′-phenylurea exhibits an intermediate level of …
Number of citations: 30 www.sciencedirect.com
JR Jiang, ZF Chen, XL Liao, QY Liu, JM Zhou… - Journal of Hazardous …, 2023 - Elsevier
… , N,N’-diphenylurea, and N-cyclohexyl-N’-phenylurea, which belong to cyclic amines, in … N-Cyclohexyl-N’-phenylurea and N,N’-dicyclohexylurea were also found in Australian rivers …
Number of citations: 2 www.sciencedirect.com
JR Johnson, JB Buchanan - Journal of the American Chemical …, 1953 - ACS Publications
Dethiogliotoxin, CL5H16N2O4, which is formed by desulfurization of gliotoxin with amalgamated aluminum, hasbeen con-verted smoothly by hot aqueous hydrochloric acid into a new …
Number of citations: 44 pubs.acs.org

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